6-((4-Bromobenzyl)oxy)-2-azaspiro[3.3]heptane
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Overview
Description
6-((4-Bromobenzyl)oxy)-2-azaspiro[3.3]heptane is a chemical compound that belongs to the class of azaspiro compounds. These compounds are characterized by a spirocyclic structure, which means that two rings are connected through a single atom. The presence of a bromobenzyl group and an azaspiro structure makes this compound interesting for various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-((4-Bromobenzyl)oxy)-2-azaspiro[3.3]heptane typically involves the reaction of 4-bromobenzyl alcohol with a suitable azaspiro precursor. One common method involves the use of 2-azaspiro[3.3]heptane as the starting material. The reaction is carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as acetonitrile. The reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of protecting groups and purification techniques, such as recrystallization and chromatography, can further improve the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
6-((4-Bromobenzyl)oxy)-2-azaspiro[3.3]heptane can undergo various chemical reactions, including:
Oxidation: The bromobenzyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form the corresponding alcohols or amines.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiourea.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the bromobenzyl group can yield 4-bromobenzaldehyde or 4-bromobenzoic acid .
Scientific Research Applications
6-((4-Bromobenzyl)oxy)-2-azaspiro[3.3]heptane has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-((4-Bromobenzyl)oxy)-2-azaspiro[3.3]heptane involves its interaction with specific molecular targets. The bromobenzyl group can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The azaspiro structure can enhance the binding affinity and selectivity of the compound for its targets .
Comparison with Similar Compounds
Similar Compounds
6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: This compound has a similar spirocyclic structure but with different substituents, leading to different chemical and biological properties.
Ethyl (E)-(3-(4-((4-bromobenzyl)oxy)phenyl)acryloyl)glycinate: This compound also contains a bromobenzyl group but has a different overall structure and applications.
Uniqueness
6-((4-Bromobenzyl)oxy)-2-azaspiro[3.3]heptane is unique due to its specific combination of a bromobenzyl group and an azaspiro structure. This combination provides distinct chemical reactivity and biological activity, making it valuable for various research and industrial applications .
Properties
Molecular Formula |
C13H16BrNO |
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Molecular Weight |
282.18 g/mol |
IUPAC Name |
6-[(4-bromophenyl)methoxy]-2-azaspiro[3.3]heptane |
InChI |
InChI=1S/C13H16BrNO/c14-11-3-1-10(2-4-11)7-16-12-5-13(6-12)8-15-9-13/h1-4,12,15H,5-9H2 |
InChI Key |
DKOXYGDZDQJXLJ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC12CNC2)OCC3=CC=C(C=C3)Br |
Origin of Product |
United States |
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